molecular formula C10H12N2S B2464605 2-(1,3-Benzothiazol-2-yl)propan-2-amine CAS No. 157763-14-9

2-(1,3-Benzothiazol-2-yl)propan-2-amine

Cat. No.: B2464605
CAS No.: 157763-14-9
M. Wt: 192.28
InChI Key: HPJUFYLPIBFGMA-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)propan-2-amine is a chemical compound with the molecular formula C 10 H 12 N 2 S and a molecular weight of 192.28 g/mol . It is characterized as a liquid at room temperature and should be stored accordingly . This compound is part of the benzothiazole class, a scaffold recognized for its significant and broad pharmacological potential in scientific research . Benzothiazole derivatives are under investigation for a wide spectrum of biological activities, including anti-inflammatory, antifungal, antiviral, analgesic, and anticonvulsant properties . Notably, several therapeutically active agents, such as the neuroprotective drug Riluzole and the investigational antitumor agent Phortress, are built around a benzothiazole core, highlighting the value of this structural motif in medicinal chemistry and drug discovery . The primary research value of this compound lies in its use as a building block or intermediate in organic synthesis and solid-phase peptide synthesis . It can be utilized to create more complex molecules, such as benzothiazole-modified amino acids and peptides, for the development of novel bio-active compounds and potential pharmaceuticals . Researchers employ this compound to incorporate the benzothiazole pharmacophore into larger structures, enabling the study of structure-activity relationships and the exploration of new therapeutic agents . This product is strictly intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Please refer to the safety data sheet (SDS) prior to handling. This compound has associated hazard statements and may cause severe skin burns and eye damage, or may be harmful if inhaled .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-10(2,11)9-12-7-5-3-4-6-8(7)13-9/h3-6H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJUFYLPIBFGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2S1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Historical Development of Synthetic Routes to Benzothiazole (B30560) Derivatives

The benzothiazole ring system is a cornerstone in heterocyclic chemistry, and its synthesis has been a subject of study for over a century. Historically, the most prevalent and enduring method for constructing the benzothiazole nucleus is the condensation of 2-aminothiophenol (B119425) with various carbonyl-containing compounds. mdpi.com This foundational approach encompasses reactions with carboxylic acids, acyl chlorides, aldehydes, or ketones to form the fused thiazole (B1198619) ring. mdpi.com

Different synthetic paths have been developed, with the condensation reaction being the most common. mdpi.com For instance, reacting 2-aminothiophenol with carboxylic acids or their derivatives, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), has been a standard procedure. mdpi.com Similarly, aldehydes react with 2-aminothiophenol to form an intermediate thiazoline, which is then oxidized to the aromatic benzothiazole. Other historical methods include the Jacobson cyclization, which involves the radical cyclization of thioacylbenzanilides. wikipedia.org These early methods established the fundamental chemistry for accessing the benzothiazole scaffold, paving the way for more refined and targeted syntheses.

Targeted Synthesis of 2-(1,3-Benzothiazol-2-yl)propan-2-amine

While general methods for benzothiazole synthesis are well-documented, the specific synthesis of this compound is not widely reported in dedicated literature. However, its structure lends itself to logical, multi-step synthetic strategies based on established organic chemistry principles. These routes typically involve the initial formation of a benzothiazole precursor followed by the construction and introduction of the propan-2-amine side chain.

Direct amination of an unsubstituted benzothiazole ring at the 2-position to introduce a complex alkylamine group like propan-2-amine in a single step is not a conventional or synthetically feasible approach. Such transformations are challenging due to the electronic nature of the benzothiazole ring and the difficulty in controlling the regioselectivity and extent of alkylation. Therefore, targeted synthesis relies on building the desired side chain through more controlled, sequential reactions.

A plausible and chemically sound multi-step pathway to synthesize this compound involves the use of a key intermediate: 2-acetylbenzothiazole. This intermediate can then be converted to the target primary amine via reductive amination.

Reductive Amination Pathway:

Reductive amination is a robust method for converting ketones or aldehydes into amines. libretexts.orgcommonorganicchemistry.com The process involves two main steps: the formation of an imine intermediate from the reaction of a carbonyl compound with an amine, followed by the reduction of this imine to the corresponding amine. libretexts.orgcommonorganicchemistry.com

For the synthesis of this compound, the proposed route is as follows:

Imine Formation: 2-Acetylbenzothiazole is reacted with ammonia (NH₃). The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetyl group. This is followed by dehydration to form the corresponding imine intermediate.

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond. This step is typically performed in-situ without isolating the imine. libretexts.org A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective due to their mild nature and selectivity for reducing the protonated imine over the initial ketone. nih.gov

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes efficiency, sustainability, and the development of novel catalytic systems. The synthesis of benzothiazole derivatives has benefited significantly from these advancements, with a focus on one-pot procedures and metal-catalyzed reactions that offer higher yields, milder conditions, and reduced environmental impact. mdpi.com

One-pot synthesis, where reactants are subjected to successive chemical reactions in a single reactor, has become a popular strategy for creating benzothiazoles. mdpi.com These methods are prized for their efficiency, as they avoid lengthy separation processes and the purification of intermediate compounds.

A common one-pot approach for 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with aldehydes or acid chlorides in the presence of a catalyst. mdpi.comnih.gov Various catalytic systems have been developed to promote this transformation under greener conditions, including:

Heterogeneous Catalysts: Solid-supported catalysts like KF·Al₂O₃ offer mild reaction conditions, high yields, and the significant advantage of being easily separable and recyclable. mdpi.com

Microwave Irradiation: The use of microwave assistance can dramatically reduce reaction times and, in some cases, allows for solvent-free conditions, aligning with the principles of green chemistry. mdpi.com

Ionic Liquids: Room temperature ionic liquids have been used as environmentally benign solvents and catalysts for the synthesis of benzothiazole derivatives.

These one-pot methods provide rapid and efficient access to the core benzothiazole structure, which can then be further modified to produce target molecules like this compound.

ReactantsCatalyst/ConditionsKey AdvantagesReference
2-Aminothiophenol + AldehydesCu(II)-containing nano-silica triazine dendrimerHigh yields (87–98%), wide substrate scope nih.gov
2-Aminothiophenol + Fatty AcidsMicrowave irradiation, solvent-freeRapid, efficient, good to excellent yields mdpi.com
2-Aminothiophenol + Acid Chlorides/AnhydridesKF·Al₂O₃High yields, recyclable catalyst, mild conditions mdpi.com

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and benzothiazole chemistry is no exception. Various metal catalysts, including those based on palladium, copper, and ruthenium, are used for both the formation of the benzothiazole ring and its subsequent functionalization. mdpi.com

One of the most powerful tools in this domain is the Suzuki-Miyaura coupling reaction . This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide. While not directly used to synthesize the propan-2-amine side chain, it is a critical method for attaching aryl or other carbon-based substituents to the benzothiazole scaffold, showcasing an advanced method for derivatization. For example, a 6-bromo-2-aminobenzothiazole can be coupled with various aryl boronic acids to generate a library of 6-arylbenzothiazole derivatives.

Other metal-catalyzed methods relevant to benzothiazole synthesis include:

Copper-Catalyzed Reactions: Copper catalysts are frequently used for C-N and C-S bond formation, which are integral to the cyclization step in some benzothiazole syntheses. mdpi.com For example, copper can catalyze the condensation of 2-aminobenzenethiols with nitriles to form 2-substituted benzothiazoles. mdpi.com

Palladium-Catalyzed C-H Functionalization: Advanced methods involve the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials like organohalides. Palladium catalysts can facilitate the intramolecular C-S bond formation from N-arylthioformamides to produce 2-substituted benzothiazoles.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid and efficient construction of benzothiazole scaffolds. This method significantly reduces reaction times, often from hours to mere minutes, while frequently improving product yields compared to conventional heating methods. wisdomlib.orgeurekaselect.com The application of microwave irradiation in conjunction with solvent-free conditions or eco-friendly solvents aligns with the principles of green chemistry, minimizing waste and energy consumption. nih.govmdpi.com

Several studies have demonstrated the efficacy of MAOS for synthesizing 2-substituted benzothiazoles. For instance, the condensation of 2-aminothiophenol with various fatty acids has been achieved in 3–4 minutes under microwave irradiation using P₄S₁₀ as a catalyst in a solvent-free environment. mdpi.com Similarly, the reaction between 2-aminothiophenol and aldehydes can be accelerated using catalysts like amberlite IR120 resin, affording products in high yields (88-95%) within 5-10 minutes. mdpi.com Another green approach involves using a biocatalyst, Acacia concinna, for the reaction of 2-aminothiophenol and aryl aldehydes under solvent-free microwave conditions. nih.gov

The versatility of this technique is further highlighted by its use in multi-component reactions and with various catalytic systems, as summarized in the table below.

ReactantsCatalyst/SupportConditionsReaction TimeYieldReference
2-Aminothiophenol, Aryl AldehydesAmberlite IR120 Resin85 °C, Microwave5–10 min88–95% mdpi.com
2-Aminothiophenol, Fatty AcidsP₄S₁₀Solvent-free, Microwave3–4 minHigh nih.govmdpi.com
2,2'-Disulfanediyldianiline, Aromatic AldehydesNa₂S·9H₂OMicrowaveShortHigh eurekaselect.com
2-Aminothiophenols, Chloroacetyl ChlorideAcetic AcidMicrowave10 minHigh mdpi.com
2-Mercaptobenzothiazole, Hydrazine HydrateNaY Zeolite960 W, Microwave7 minGood tsijournals.com

Mechanistic Investigations of Formation Reactions

The formation of the this compound core structure from 2-aminothiophenol and a suitable ketone precursor (such as an acetone derivative) follows a well-established reaction sequence involving condensation and subsequent cyclization.

Condensation Reactions

The initial and pivotal step in the synthesis is the condensation reaction between the primary amino group of 2-aminothiophenol and the carbonyl group of a ketone. mdpi.comnih.gov This acid- or base-catalyzed reaction proceeds via a nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon. The resulting tetrahedral intermediate, a carbinolamine, subsequently undergoes dehydration to form a C=N double bond. mdpi.com The product of this initial condensation is typically a Schiff base (imine) or, if tautomerization occurs, an enamine intermediate. mdpi.com The formation of this intermediate is crucial as it sets the stage for the subsequent intramolecular cyclization. The most common method for synthesizing benzothiazole derivatives involves this condensation of 2-aminobenzenethiol with a substance containing a carbonyl or cyano group. nih.govmdpi.com

Cyclization Mechanisms in Benzothiazole Formation

Following the initial condensation, the formation of the benzothiazole ring occurs through an intramolecular cyclization. The thiol (-SH) group of the 2-aminothiophenol moiety acts as an internal nucleophile, attacking the electrophilic carbon of the imine or a related intermediate. mdpi.com This ring-closing step results in the formation of a non-aromatic heterocyclic intermediate, a 2,2-disubstituted benzothiazoline. mdpi.com

The final step is the aromatization of the benzothiazoline ring to the stable benzothiazole system. This is an oxidative process that involves the removal of two hydrogen atoms from the heterocyclic ring. mdpi.com This dehydrogenation can be accomplished by a variety of oxidants. In many preparations, atmospheric or molecular oxygen serves as the terminal oxidant, particularly at elevated temperatures. mdpi.com Mechanistic studies have revealed more complex pathways, such as the in-situ formation of a disulfide from 2-aminothiophenol, which then acts as a photosensitizer. This disulfide can activate molecular oxygen to generate singlet oxygen and superoxide anions, which are the key oxidants responsible for the dehydrogenation step. organic-chemistry.org This photo-oxidative pathway represents a green and sustainable approach to benzothiazole synthesis. organic-chemistry.org

Condensation: 2-Aminothiophenol + Ketone → Schiff Base/Enamine Intermediate

Cyclization: Intramolecular nucleophilic attack by the thiol group → Benzothiazoline Intermediate

Oxidation: Dehydrogenation of the benzothiazoline → Aromatic Benzothiazole

Functionalization of the Propan-2-amine Side Chain

The propan-2-amine side chain of this compound possesses a primary amino group (-NH₂), which is a versatile functional handle for further molecular elaboration. While specific literature on the functionalization of this exact side chain is limited, its reactivity can be predicted based on the well-established chemistry of primary amines.

The lone pair of electrons on the nitrogen atom makes the amino group both basic and nucleophilic, allowing for a variety of chemical transformations:

Acylation: The primary amine can readily react with acylating agents such as acid chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is fundamental for introducing a wide range of substituents.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines, or even quaternary ammonium salts. This allows for the extension of the side chain or the introduction of cyclic amine structures.

Schiff Base Formation: Condensation with aldehydes or ketones under dehydrating conditions would yield corresponding imines (Schiff bases). This is a reversible reaction that can be used to introduce diverse aryl or alkyl groups.

Reductive Amination: A two-step or one-pot reaction involving an aldehyde or ketone and a reducing agent (e.g., sodium borohydride) can be used to form secondary or tertiary amines in a controlled manner.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides, which are important functional groups in medicinal chemistry.

These potential reactions highlight the utility of the propan-2-amine side chain as a key site for analog synthesis and the development of new derivatives with tailored properties.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Analysis for Structural Confirmation in Research

Spectroscopy is a cornerstone of chemical analysis, providing fundamental insights into molecular structure through the interaction of matter with electromagnetic radiation. Different spectroscopic methods probe distinct molecular properties, enabling a thorough confirmation of the compound's identity and conformational preferences.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, the precise connectivity and local electronic environment of each atom can be established.

In studies of benzothiazole (B30560) derivatives, ¹H NMR spectroscopy reveals characteristic signals for the aromatic protons of the benzothiazole ring, typically found in the range of δ 7.0–8.0 ppm. nih.govmdpi.com The protons of the propan-2-amine side chain would be expected to show distinct signals. The NH₂ protons would likely appear as a broad singlet, while the two methyl (CH₃) groups, being chemically equivalent, would present as a single, sharp singlet.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. mdpi.comarabjchem.org The spectrum for a derivative, N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, showed signals for the methyl and methine carbons of the propanamide moiety at 1.52 ppm and 4.12 ppm, respectively, in the ¹H-NMR spectrum. mdpi.com Advanced 2D NMR techniques, such as COSY and ROESY, can be employed to establish through-bond and through-space correlations, respectively, offering deeper insights into the molecule's conformation and the relative orientation of the benzothiazole ring and the propan-2-amine substituent. ipb.pt Theoretical conformational analysis on related 2-aminobenzothiazole (B30445) derivatives has been performed by varying the dihedral angle between the benzothiazole and an attached phenyl ring to identify the most stable conformers. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Benzothiazole Derivatives Note: This table presents data from various derivatives to illustrate typical chemical shifts. The exact values for 2-(1,3-Benzothiazol-2-yl)propan-2-amine may differ.

Compound Nucleus Functional Group Chemical Shift (δ, ppm)
N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine nih.gov ¹H Aromatic C-H 7.02-7.71 (m)
N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine nih.gov ¹H N-H 8.35 (s)
6-Methyl-N-[(4-methylphenyl)methylidene]-1,3-benzothiazol-2-amine arabjchem.org ¹³C C=N (thiazole) 170.95
6-Methyl-N-[(4-methylphenyl)methylidene]-1,3-benzothiazol-2-amine arabjchem.org ¹³C Aromatic C 122.36-149.85

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group exhibits characteristic absorption or scattering frequencies, making these methods highly effective for identifying the presence of specific structural motifs.

For this compound, the FT-IR spectrum would be expected to display several key bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the 3300–3500 cm⁻¹ region. mdpi.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group appear just below 3000 cm⁻¹. mdpi.commdpi.com The characteristic C=N stretching of the thiazole (B1198619) ring is found in the 1600–1689 cm⁻¹ range. arabjchem.org Other significant vibrations include aromatic ring stretching (around 1450–1600 cm⁻¹) and the C-S stretching mode at lower frequencies. Detailed analysis, often supported by Density Functional Theory (DFT) calculations, allows for the precise assignment of observed bands to specific molecular motions. mdpi.comresearchgate.net

Table 2: Characteristic FT-IR Absorption Frequencies for Benzothiazole Derivatives

Compound Vibrational Mode Frequency Range (cm⁻¹)
2-[2-(4-Bromobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol mdpi.com N-H stretch 3330
2-[2-(4-Bromobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol mdpi.com Aromatic C-H stretch 3090
2-{[1,3-Benzothiazol-2-yl(chloroacetyl)amino]methyl}phenyl chloroacetate (B1199739) arabjchem.org C=O stretch (amide) 1689
2-{[1,3-Benzothiazol-2-yl(chloroacetyl)amino]methyl}phenyl chloroacetate arabjchem.org C=N / C=C stretch 1602, 1505

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. mdpi.com In high-resolution mass spectrometry (HRMS), the mass of the molecular ion (M⁺) can be measured with high precision, allowing for unambiguous formula determination. mdpi.com

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides further structural evidence. The fragmentation of the parent benzothiazole ring is a known process. nist.gov For the side chain, fragmentation would likely be dictated by the stable propan-2-amine cation. A primary fragmentation pathway would involve the cleavage of the C-C bond between the benzothiazole ring and the isopropyl group. Another significant fragmentation is the loss of a methyl radical (•CH₃) from the molecular ion, leading to a prominent [M-15]⁺ peak, which is a characteristic fragmentation for molecules containing an isopropyl group. docbrown.infonist.gov The base peak in the mass spectrum of propan-2-amine itself is at m/z 44, corresponding to the [CH₃CHNH₂]⁺ ion, indicating that fragments related to the amine-containing portion of the molecule are particularly stable. nist.gov

Table 3: Predicted Mass Spectrometry Fragmentation for this compound Based on fragmentation patterns of benzothiazole nist.gov and propan-2-amine docbrown.infonist.gov.

m/z Value Ion Structure Description
193 [C₁₀H₁₂N₂S]⁺ Molecular Ion (M⁺)
178 [C₉H₉N₂S]⁺ Loss of a methyl radical (•CH₃)
135 [C₇H₅NS]⁺ Benzothiazole cation
58 [C₃H₈N]⁺ Propan-2-amine cation

X-ray Crystallography for Solid-State Structure Determination

While spectroscopy provides information about molecular structure, X-ray crystallography offers an exact picture of the arrangement of atoms in the solid state. This technique yields precise bond lengths, bond angles, and details of the intermolecular interactions that govern the crystal packing.

Single-crystal X-ray diffraction studies on various benzothiazole derivatives have provided a wealth of structural data. researchgate.net For instance, the crystal structure of a related compound, N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine, was determined to be in the monoclinic crystal system with the space group P2₁/c. nih.gov Another derivative, 1-(1,3-Benzothiazol-2-yl)propan-2-ol, also crystallizes in the monoclinic P2₁/n system. researchgate.net These studies reveal that the benzothiazole ring system is typically planar or nearly planar. nih.gov Analysis of bond lengths often shows evidence of electron delocalization within the heterocyclic ring. For example, the C7-N2 single bond in one derivative was found to be 1.342 Å, which is shorter than a typical C-N single bond (1.47 Å), indicating partial double-bond character. nih.gov

Table 4: Crystallographic Data for Representative Benzothiazole Derivatives

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°)
N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine nih.gov C₁₀H₈N₂S Monoclinic P2₁/c 6.8048 8.6071 15.8244 99.445
2-(1,3-Benzothiazol-2-yl)guanidine nih.gov C₈H₈N₄S Orthorhombic Pca2₁ 10.2970 10.0817 33.5158 90
1-(1,3-Benzothiazol-2-yl)propan-2-ol researchgate.net C₁₀H₁₁NOS Monoclinic P2₁/n 15.7702 7.8856 15.8703 101.135

The crystal packing of benzothiazole derivatives is stabilized by a network of non-covalent interactions. Hydrogen bonds are particularly significant, especially in compounds containing amine or amide groups. mdpi.com In the crystal structure of N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine, strong intermolecular N-H···N hydrogen bonds are observed, where the amine proton of one molecule interacts with the thiazole nitrogen of an adjacent molecule. nih.gov This type of interaction frequently leads to the formation of supramolecular structures such as centrosymmetric dimers or one-dimensional chains. nih.govnih.gov

Table of Mentioned Compounds

Compound Name
This compound
N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
2-[2-(4-Bromobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol
6-Methyl-N-[(4-methylphenyl)methylidene]-1,3-benzothiazol-2-amine
2-[(1,3-Benzothiazol-2-ylamino)methyl]phenol
2-{[1,3-Benzothiazol-2-yl(chloroacetyl)amino]methyl}phenyl chloroacetate
2-(1,3-Benzothiazol-2-yl)guanidine
1-(1,3-Benzothiazol-2-yl)propan-2-ol
2-(3H-1,3-Benzothiazol-2-ylidene)propanedial
2-(Benzothiazol-2'-ylthio)acetohydrazide
Benzothiazole

Examination of Tautomeric Forms and Hydrogen Bonding Networks

The structural integrity and intermolecular interactions of this compound are significantly influenced by the potential for tautomerism and the formation of hydrogen bonding networks. The 2-aminobenzothiazole core is known to exhibit amine-imine tautomerism, a phenomenon that can be influenced by the electronic nature of substituents and the surrounding chemical environment.

In the case of this compound, the equilibrium between the amine (A) and imine (B) tautomeric forms is a critical aspect of its structural chemistry. The amine form is generally considered to be the more stable tautomer. The presence of the propan-2-amine substituent can further influence this equilibrium through steric and electronic effects.

Tautomeric forms of this compound
Figure 1: Amine-Imine Tautomerism in this compound.

Hydrogen bonding plays a pivotal role in the supramolecular assembly of this compound. The primary amine group of the propan-2-amine substituent, as well as the nitrogen atoms within the benzothiazole ring system, can act as both hydrogen bond donors and acceptors. This dual functionality allows for the formation of extensive intermolecular hydrogen bonding networks, which dictate the crystal packing and can influence the compound's physical properties.

In the solid state, it is anticipated that strong intermolecular N—H⋯N hydrogen bonds would be a dominant feature, similar to what is observed in related crystal structures of other 2-aminobenzothiazole derivatives. These interactions can lead to the formation of dimeric structures or more extended one-, two-, or three-dimensional networks. The strength of these hydrogen bonds can be inferred from the interatomic distances, with shorter distances indicating stronger interactions. For instance, in analogous compounds, N···N hydrogen bond distances are often observed to be shorter than the average, suggesting significant bond strength. nih.gov

The propan-2-amine moiety can also participate in hydrogen bonding, potentially leading to more complex and varied packing arrangements. The presence of multiple hydrogen bond donors and acceptors allows for a rich tapestry of intermolecular connections, which are fundamental to understanding the material's properties.

Conformational Landscape and Rotational Isomerism

The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the propan-2-amine substituent to the benzothiazole ring. This rotation gives rise to different spatial arrangements of the atoms, known as conformers or rotamers, each with a distinct energy level. The study of this conformational landscape is crucial for understanding the molecule's reactivity, biological activity, and interactions with its environment.

Experimental Probes of Conformational Preferences

Experimentally, the conformational preferences of molecules like this compound can be investigated using a variety of spectroscopic and diffraction techniques. X-ray crystallography provides a definitive picture of the molecule's conformation in the solid state. For similar 2-substituted benzothiazole derivatives, crystallographic studies have revealed non-coplanar arrangements between the substituent and the benzothiazole ring system, with specific dihedral angles defining the preferred conformation. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying conformational dynamics in solution. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximities between atoms, which can be used to deduce the predominant conformations in a given solvent. Variable temperature NMR studies can also be employed to investigate the energy barriers between different conformers.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can also offer insights into the conformational state of the molecule, as different conformers may exhibit distinct vibrational modes.

Computational Approaches to Conformational Analysis

In conjunction with experimental methods, computational chemistry provides invaluable tools for exploring the complete conformational landscape of a molecule. mdpi.comresearchgate.net Density Functional Theory (DFT) calculations are commonly employed to perform molecular geometry scans, where the potential energy of the molecule is calculated as a function of one or more dihedral angles. mdpi.com

For this compound, a conformational analysis would typically involve systematically rotating the dihedral angle defined by the atoms connecting the propan-2-amine group to the benzothiazole ring. This process generates a potential energy surface, from which the lowest energy (most stable) conformers can be identified. The energy differences between various conformers and the energy barriers for their interconversion can also be calculated.

These computational studies can provide detailed information about the preferred spatial orientation of the propan-2-amine substituent relative to the benzothiazole ring. The results of such analyses are often presented as plots of total energy versus the scanned dihedral angle, clearly indicating the energy minima corresponding to stable conformers. mdpi.com

Interactive Data Table: Calculated Conformational Data

The following table presents hypothetical data from a computational conformational analysis of this compound, illustrating the type of information that can be obtained.

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Population (%)
1 600.0075
2 1801.2020
3 -602.505

This data is illustrative and based on typical results from computational studies of similar molecules.

By combining experimental and computational approaches, a comprehensive understanding of the structural and dynamic properties of this compound can be achieved.

Coordination Chemistry and Metal Complexes

2-(1,3-Benzothiazol-2-yl)propan-2-amine as a Ligand

The ability of this compound to act as a ligand is rooted in the presence of electron-donating atoms within its molecular structure, which can form coordinate bonds with metal centers.

The design of ligands is a crucial aspect of coordination chemistry, as the ligand's structure dictates the properties of the resulting metal complex. The benzothiazole (B30560) moiety is a well-established component in the design of ligands due to the presence of both nitrogen and sulfur atoms, which are potential coordination sites. The incorporation of an amino group, as seen in this compound, introduces an additional nitrogen donor, enhancing its coordination potential.

The general principles guiding the design of benzothiazole-based ligands often focus on creating multidentate ligands that can form stable chelate rings with a metal ion. The presence of multiple donor atoms allows the ligand to bind to the metal at more than one site, leading to increased thermodynamic stability of the complex, an effect known as the chelate effect. In the case of this compound, the spatial arrangement of the benzothiazole nitrogen, the exocyclic amine nitrogen, and potentially the benzothiazole sulfur atom, offers the possibility of acting as a bidentate or even a tridentate ligand.

The coordination potential of benzothiazole derivatives is widely recognized, with research highlighting the versatility of the benzothiazole core in forming complexes with a variety of metal ions. These derivatives have been explored for their applications in sensing, catalysis, and materials science. The specific structural arrangement in this compound, with the propan-2-amine substituent at the 2-position of the benzothiazole ring, influences its steric and electronic properties, which in turn affect its coordination behavior.

Based on the structure of this compound, several chelation modes can be postulated. The most probable coordination involves the nitrogen atom of the benzothiazole ring and the nitrogen atom of the propan-2-amine group, forming a stable five- or six-membered chelate ring with a metal ion. This N,N-bidentate coordination is a common feature in related benzothiazole-based ligands.

The sulfur atom in the benzothiazole ring also possesses a lone pair of electrons and could potentially participate in coordination. This would lead to a bidentate N,S-coordination mode or, if all three potential donor atoms are involved, a tridentate N,N,S-coordination. The preference for a particular chelation mode will depend on several factors, including the nature of the metal ion (hard or soft acid-base properties), the solvent system used for complexation, and the steric constraints imposed by the ligand's conformation.

Generally, harder metal ions tend to prefer coordination with nitrogen and oxygen donors, while softer metal ions show a greater affinity for sulfur donors. Therefore, it is conceivable that this compound could exhibit versatile coordination behavior, adapting its chelation mode to the specific metal ion it is complexing with.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can then be characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

The preparation of metal complexes with benzothiazole-based ligands is a well-established area of synthetic inorganic chemistry. Typically, a solution of the ligand is mixed with a solution of a metal salt (e.g., chlorides, nitrates, or sulfates of transition metals like copper, nickel, cobalt, or zinc, or main group metals like tin or lead) in a suitable solvent such as ethanol, methanol, or acetonitrile. The reaction mixture is often heated to facilitate the complexation reaction. Upon cooling or solvent evaporation, the metal complex may precipitate out and can be isolated by filtration.

While specific synthetic procedures for complexes of this compound are not extensively detailed in the available literature, the general methodologies used for similar benzothiazole-amine ligands can be applied. The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to potentially isolate complexes with different coordination numbers and geometries.

Once synthesized, the structural elucidation of the metal complexes is of paramount importance. Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and the coordination geometry around the metal center.

In the absence of single crystals, a combination of spectroscopic techniques can provide valuable structural information.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and N-H bands in the IR spectrum of the ligand upon complexation can confirm the involvement of the benzothiazole and amine nitrogen atoms in coordination. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and potentially metal-sulfur (M-S) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to study the ligand environment in diamagnetic complexes. Shifts in the chemical shifts of the protons and carbons near the coordination sites upon complexation provide evidence for the ligand's binding to the metal ion.

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the coordination geometry. For transition metal complexes, the d-d electronic transitions are sensitive to the ligand field environment and can help in assigning the geometry (e.g., octahedral, tetrahedral, or square planar).

Mass Spectrometry: This technique can be used to determine the molecular weight of the complex and confirm its composition.

The expected coordination geometries for metal complexes of this compound would depend on the metal ion and the stoichiometry. For example, with a 2:1 ligand-to-metal ratio, a transition metal like Ni(II) could form an octahedral complex, [Ni(L)2X2], where L is the bidentate ligand and X is an anion.

Catalytic and Material Applications of Complexes

While specific applications for complexes of this compound are not yet widely reported, the broader class of benzothiazole-based metal complexes has shown promise in various fields.

Metal complexes containing benzothiazole derivatives have been investigated for their catalytic activity in a range of organic transformations. The ability of the metal center to cycle between different oxidation states, a property that can be tuned by the ligand environment, is key to their catalytic function. For instance, transition metal complexes with related ligands have been explored as catalysts in oxidation and reduction reactions.

In the realm of materials science, benzothiazole-containing compounds and their metal complexes are known for their interesting photophysical properties, including fluorescence and phosphorescence. These luminescent properties make them potential candidates for use in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents. The emission properties can often be tuned by changing the metal ion or by modifying the substituents on the benzothiazole ligand. The incorporation of a metal ion can lead to the emergence of new emission bands, for example, through metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions.

Given the structural similarities to other photoactive benzothiazole derivatives, it is plausible that metal complexes of this compound could also exhibit interesting luminescent properties, making them worthy of investigation for material applications.

Application as Initiators in Polymerization Reactions

There is no publicly available research data on the application of metal complexes of this compound as initiators in polymerization reactions.

Role in Other Catalytic Processes

There is no publicly available research data on the role of metal complexes of this compound in other catalytic processes.

Mechanistic Investigations of Molecular Interactions

Molecular Target Engagement Studies (in vitro)

In vitro studies on benzothiazole (B30560) derivatives have identified numerous molecular targets, ranging from enzymes to receptors and nucleic acids. These investigations are crucial for elucidating the mechanisms that underpin the biological activities of this class of compounds.

Derivatives of 2-aminobenzothiazole (B30445) have been identified as potent inhibitors of several key enzymes implicated in various cellular processes. The mechanism of inhibition often involves direct binding to the enzyme's active site or allosteric sites, disrupting its catalytic function.

Notable examples include the inhibition of protein kinases, which are crucial regulators of cell signaling. For instance, certain 2-aminobenzothiazole analogues have been developed as inhibitors of Raf kinases (BRAF, CRAF) and vascular endothelial growth factor receptor 2 (VEGFR-2), with inhibitory concentrations in the nanomolar to low micromolar range. nih.gov Other derivatives have shown potent activity against phosphatidylinositol 3-kinase (PI3K), with IC50 values as low as 0.02 µM. nih.govacs.org

The inhibitory action of benzothiazoles also extends to other enzyme classes. Sulphonamide-bearing benzothiazole derivatives have been shown to target dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway of microorganisms. mdpi.com Furthermore, some benzothiazole compounds act as potent inhibitors of human DNA topoisomerase IIα, a critical enzyme for managing DNA topology during replication and transcription, with IC50 values reported to be as low as 39 nM. researchgate.net

Enzyme Inhibition by Benzothiazole Derivatives

Compound ClassTarget EnzymeInhibitory Concentration (IC50)Reference
2-Aminobenzothiazole derivative 47BRAFV600E0.095 µM nih.gov
2-Aminobenzothiazole derivative 47CRAF0.015 µM nih.gov
2-Aminobenzothiazole derivative 19VEGFR-20.5 µM nih.gov
2-Aminobenzothiazole derivative 53PI3Kβ0.02 µM nih.gov
Benzothiazole-sulphonamide 16bDHPS7.85 µg/mL mdpi.com
3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3)Human Topoisomerase IIα39 nM researchgate.net

The benzothiazole core is also a key pharmacophore for ligands that bind to various receptors. Studies have characterized these interactions, revealing both antagonistic and agonistic activities. For example, a class of N-(thiazol-2-yl)-benzamide analogues, which share structural similarities with 2-substituted benzothiazoles, have been identified as the first selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov These compounds act as negative allosteric modulators, targeting the transmembrane or intracellular domains of the receptor. nih.gov

In other studies, a series of thiazolo[5,4-c]pyridin-5-yl]propan-1-one derivatives were developed as potent and selective inverse agonists for the histamine H3 receptor, with binding affinities (Ki) in the low nanomolar range. nih.gov While the core is different, this highlights the versatility of the broader thiazole (B1198619) chemical space in receptor engagement.

Receptor Binding Affinity of Thiazole/Benzothiazole Derivatives

CompoundTarget ReceptorBinding Affinity (Ki)ActivityReference
45e (a thiazolo[5,4-c]pyridine derivative)Histamine H3 Receptor4.0 nMInverse Agonist nih.gov
TTFB (an N-(thiazol-2-yl)-benzamide)Zinc-Activated Channel (ZAC)IC50: 1-3 µMAntagonist nih.gov

The planar, aromatic nature of the benzothiazole ring system facilitates interactions with nucleic acids. The extended π-delocalized systems are capable of binding to DNA molecules primarily through π–π stacking interactions. mdpi.com More specific mechanistic studies have shown that certain derivatives can function as DNA minor groove-binding agents. researchgate.net For instance, the compound 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) was found to bind to the minor groove but did not act as a DNA intercalator. researchgate.net This mode of binding can interfere with DNA-protein interactions and disrupt cellular processes. Detailed information regarding the direct interactions of 2-(1,3-Benzothiazol-2-yl)propan-2-amine or its close analogues with lipids is not well-documented in the current literature.

Design and Synthesis of Derivatives and Analogues

Rational Design Strategies for Analogues of 2-(1,3-Benzothiazol-2-yl)propan-2-amine

The rational design of analogues is a cornerstone of modern medicinal chemistry, employing computational and conceptual models to predict how structural changes will impact a molecule's behavior. For analogues of this compound, these strategies are guided by the goal of optimizing its chemical and biological profile.

Bioisosterism involves the substitution of atoms or groups of atoms within a molecule with other chemical moieties that possess similar physical or chemical properties, with the aim of creating a new compound that retains or improves upon the desired activity. drughunter.com This technique is a common approach in drug design to enhance physicochemical properties, modify metabolic pathways, or improve potency. drughunter.com

In the context of designing analogues for this compound, bioisosteric replacements can be considered for both the benzothiazole (B30560) core and the propan-2-amine side chain.

Aromatic Ring Bioisosteres : The phenyl portion of the benzothiazole ring is a frequent site for oxidative metabolism. Replacing a CH group with a nitrogen atom to form aza-analogues (e.g., pyridyl-based structures) can increase polarity, reduce metabolism, and improve water solubility. cambridgemedchemconsulting.com Other five- and six-membered heterocycles like thiophenes, furans, pyrazoles, pyrimidines, or pyridazines can also serve as bioisosteres for the phenyl ring, potentially altering electronic properties and receptor interactions. cambridgemedchemconsulting.comnih.gov

Side Chain Bioisosteres : The amine functional group is crucial for many molecular interactions. Bioisosteric replacements for the amine could include moieties like the trifluoroethylamine group, which mimics the electronic properties of a carbonyl but can offer greater metabolic stability. drughunter.com

The following table outlines potential bioisosteric replacements applicable to the design of novel analogues.

Original GroupPotential BioisostereRationale for Replacement
Benzene (B151609) ring (in benzothiazole)Pyridine, Pyrimidine, ThiopheneModulate electronics, improve solubility, alter metabolic stability cambridgemedchemconsulting.comnih.gov
Amine (-NH2)Hydroxyl (-OH), Thiol (-SH)Alter hydrogen bonding capability and polarity
Methyl (-CH3)Halogens (F, Cl), Trifluoromethyl (-CF3)Modify lipophilicity and electronic effects

Scaffold hopping is a strategy used to discover structurally novel compounds by modifying the central core structure of a molecule while preserving the essential three-dimensional arrangement of key functional groups (the pharmacophore). nih.gov This approach can lead to new chemical series with improved properties or novel intellectual property. For this compound, this could involve replacing the entire benzothiazole scaffold with a different bicyclic or heterocyclic system, such as benzimidazole, indole, or quinoline, that can spatially orient the propan-2-amine side chain in a similar fashion. nih.gov

Hybridization involves combining structural features from different pharmacologically active molecules. A hybridization approach could link the 2-(propan-2-amine)benzothiazole moiety to other known active fragments, such as a 1,2,3-triazole ring linked to sulfa drugs, to create novel hybrid molecules. nih.gov This strategy aims to leverage the properties of both parent fragments to generate a new molecule with a unique or synergistic profile. nih.gov

Synthesis and Characterization of Novel Benzothiazole Derivatives

The creation of new benzothiazole derivatives relies on a robust foundation of synthetic organic chemistry. doaj.org Various methods have been developed for the synthesis and subsequent diversification of the benzothiazole scaffold. mdpi.comderpharmachemica.comjyoungpharm.org

The most prevalent method for constructing the 2-substituted benzothiazole core involves the condensation reaction between 2-aminothiophenol (B119425) and a suitable electrophile, such as a carboxylic acid, aldehyde, or nitrile. mdpi.comnih.govjchemrev.com The specific nature of the electrophile determines the substituent at the 2-position of the benzothiazole ring.

Modifying the fused benzene ring of the benzothiazole core allows for fine-tuning of the molecule's steric and electronic properties. This can be achieved in two primary ways:

Using Substituted Precursors : Starting with a substituted 2-aminothiophenol allows for the introduction of various functional groups (e.g., halogens, nitro, methoxy) onto the benzene portion of the final benzothiazole product. nih.gov

Post-Synthesis Modification : Standard aromatic substitution reactions, such as nitration, halogenation, or sulfonation, can be performed on the pre-formed benzothiazole ring, although the reactivity can be influenced by the existing heterocyclic ring.

These diversification strategies enable the creation of a library of analogues with systematic variations, which is essential for establishing structure-activity relationships (SAR).

The propan-2-amine side chain offers a versatile handle for chemical modification. The primary amine can undergo a variety of chemical transformations to generate a diverse set of analogues. mdpi.com

N-Alkylation/N-Acylation : The amine can be reacted with alkyl halides or acyl chlorides to introduce various substituents, thereby altering its basicity, lipophilicity, and steric profile. jetir.orgnih.gov

Reductive Amination : Reaction with aldehydes or ketones followed by reduction can yield secondary or tertiary amines with a wide range of substituents.

Schiff Base Formation : Condensation with aromatic aldehydes can form imines (Schiff bases), which can serve as final products or as intermediates for further reactions. derpharmachemica.comnih.gov

The table below summarizes common synthetic reactions for side chain modification.

Reaction TypeReagentsResulting Functional Group
N-AcylationAcyl Chlorides, AnhydridesAmide
N-AlkylationAlkyl HalidesSecondary/Tertiary Amine
Schiff Base FormationAldehydes/KetonesImine
Sulfonamide FormationSulfonyl ChloridesSulfonamide

The characterization of these newly synthesized compounds is critical to confirm their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry (MS). derpharmachemica.comnih.govjetir.org

Table of Representative Characterization Data for Benzothiazole Derivatives

Compound Type¹H NMR (ppm) - Key SignalsIR (cm⁻¹) - Key Absorptions
2-Aminobenzothiazole (B30445)7.0-8.0 (Aromatic-H), ~5.0 (NH₂)3100-3400 (N-H stretch), 1600-1650 (C=N stretch)
N-Acyl Benzothiazole7.5-8.5 (Aromatic-H), ~9.0 (Amide N-H)~3300 (N-H stretch), 1650-1700 (Amide C=O stretch)
Benzothiazole-Hydrazone7.5-8.5 (Aromatic-H), ~8.3 (CH=N), ~11.4 (N-H) mdpi.com~3200 (N-H stretch), ~1620 (C=N stretch)

Comparative Mechanistic Studies of Analogues

Understanding how structural modifications affect the mechanism of action is crucial for rational drug design. For analogues of this compound, comparative mechanistic studies would involve evaluating how changes in the molecule's structure influence its interactions with biological systems.

These studies often begin with in silico molecular docking simulations to predict and compare the binding modes of different analogues within the active site of a target protein. mdpi.comnih.gov For instance, docking studies on benzothiazole derivatives have been used to analyze interactions with enzymes such as monoamine oxidase B (MAO-B), where hydrogen bonds and π-π stacking interactions with key amino acid residues like tyrosine are critical for binding. mdpi.com

Experimental validation can involve a range of biochemical and cell-based assays. For example, if the parent compound targets a specific enzyme, the inhibitory activity (e.g., IC₅₀ values) of the synthesized analogues would be measured and compared. Studies on benzothiazole derivatives have demonstrated inhibition of enzymes like DHPS and EGFR tyrosine kinase. nih.govmdpi.com Further mechanistic investigations might explore the effects of lead compounds on cellular processes such as apoptosis, cell cycle progression, and key signaling pathways like AKT and ERK. nih.gov By comparing how different analogues modulate these processes, researchers can build a comprehensive understanding of the structure-activity relationship and identify the molecular features that are critical for the desired biological effect.

Correlating Structural Variations with Interaction Mechanisms

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with substitutions at various positions on the ring system dramatically influencing the compound's biological interactions. benthamscience.comdntb.gov.ua The design of derivatives of this compound often focuses on modifying the benzothiazole core and the propan-2-amine substituent to modulate activity. Literature on benzothiazole derivatives indicates that substitutions at the C-2 and C-6 positions are particularly crucial for a variety of biological activities. benthamscience.com

Structural modifications typically involve several strategies:

Substitution on the Benzene Ring: Introducing various functional groups onto the benzene portion of the benzothiazole nucleus can alter the electronic properties and steric profile of the molecule. This, in turn, can affect how the molecule binds to its biological target.

Modification of the 2-Aminoalkyl Group: Altering the length, branching, or nature of the alkyl chain at the 2-position, or substituting the amine with other functional groups, can impact the molecule's flexibility, lipophilicity, and hydrogen bonding capacity.

Introduction of Different Substituents at the 2-Position: A wide array of groups can be attached to the C-2 carbon of the benzothiazole ring, leading to diverse chemical properties and interaction mechanisms. For instance, the synthesis of derivatives where the amine is part of a larger heterocyclic system has been explored.

The synthesis of 2-substituted benzothiazoles is commonly achieved through the condensation reaction of 2-aminobenzenethiol with substances containing a carbonyl or cyano group. mdpi.com This versatile reaction allows for the introduction of a wide variety of substituents at the 2-position, facilitating the exploration of structure-activity relationships (SAR). For example, a series of (2-(benzo[d]thiazol-2-ylmethoxy)-5-substitutedphenyl)(substitutedphenyl) methanone scaffolds were synthesized to explore their pharmacological potential. jyoungpharm.org

The table below illustrates how different synthetic precursors can lead to varied benzothiazole derivatives, providing a basis for studying how these structural changes affect interactions.

Precursor 1Precursor 2Resulting Derivative ClassPotential Interaction Influence
2-AminobenzenethiolChloroacetic acid2-(Chloromethyl)-benzo[d]thiazoleServes as an intermediate for further functionalization at the 2-position. jyoungpharm.org
2-AminobenzenethiolAromatic Aldehydes2-Aryl-benzothiazolesThe nature of the aryl substituent can influence π-π stacking interactions. mdpi.com
2-AminobenzothiazolePropargyl BromideN-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amineIntroduces an alkyne functionality, which can participate in various chemical reactions or interactions. nih.gov
2-MethylbenzothiazolePhosphorus oxychloride in DMF1,3-Benzothiazol-2(3H)-ylidenemalonaldehydeCreates a precursor for fluorescent molecules with potential for unique binding modes. nih.gov

Research into the SAR of benzothiazole derivatives has led to the identification of compounds with specific affinities for various biological targets. For instance, studies on 2-(4-aminophenyl)benzothiazoles have been crucial in understanding their activity against certain cancer cell lines. benthamscience.com The planarity of the benzothiazole system, combined with the nature of its substituents, dictates the potential for intercalation or specific receptor binding.

Identifying Key Pharmacophores (from a mechanistic, non-clinical perspective)

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the benzothiazole class of compounds, several key pharmacophoric features can be identified from a mechanistic standpoint, independent of clinical outcomes.

The benzothiazole ring system itself is a primary pharmacophore. ijlpr.comcrimsonpublishers.com It is a bicyclic system that is largely planar and has a unique distribution of electrons, making it capable of participating in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Key pharmacophoric elements derived from the study of this compound and its analogues include:

The Benzothiazole Nucleus: This fused heterocyclic system is a privileged scaffold in medicinal chemistry. crimsonpublishers.com Its aromatic nature allows for π-stacking interactions with aromatic amino acid residues in proteins. The nitrogen and sulfur atoms can act as hydrogen bond acceptors.

The 2-Substituent: The group at the C-2 position is a critical determinant of activity and selectivity.

Hydrogen Bond Donor/Acceptor: An amine group, such as in the parent compound, can act as both a hydrogen bond donor and acceptor. This is often a crucial feature for anchoring the molecule to its target.

Hydrophobic/Alkyl Groups: The isopropyl group in this compound provides a hydrophobic character that can interact with nonpolar pockets in a binding site. The size and shape of this group can be tuned to optimize such interactions.

Substituents on the Benzene Ring (Position 6): As previously mentioned, substitutions at the C-6 position are frequently associated with enhanced biological activity, suggesting this position is often involved in key interactions with molecular targets. benthamscience.com

The table below summarizes the core pharmacophoric features and their potential mechanistic roles.

Pharmacophoric FeaturePotential Mechanistic Role
Fused Aromatic Rings (Benzothiazole)π-π stacking interactions with aromatic residues of target proteins.
Thiazole (B1198619) Heteroatoms (N, S)Act as hydrogen bond acceptors, coordinating with donor groups on the target.
2-Amino GroupFunctions as a key hydrogen bond donor and acceptor, crucial for binding affinity.
Alkyl Substituent (e.g., propan-2-yl)Provides steric bulk and hydrophobic interactions, contributing to binding specificity.

Future Research Directions and Emerging Areas

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel compounds, including derivatives of 2-(1,3-Benzothiazol-2-yl)propan-2-amine. These computational tools can analyze vast datasets to predict the physicochemical and biological properties of molecules, thereby accelerating the identification of promising drug candidates.

Machine learning models, particularly those based on Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR), can be trained on existing data for benzothiazole (B30560) derivatives to predict the biological activity and other properties of new, unsynthesized analogues. For instance, a QSAR study on 2-aminobenzothiazole (B30445) derivatives has already demonstrated the potential of this approach in identifying compounds with promising antibacterial activity. acs.org By employing various molecular descriptors, these models can establish correlations between the chemical structure and biological function, guiding the synthesis of more potent and selective compounds.

Furthermore, generative AI models can design novel molecular structures with desired properties from scratch. These algorithms can explore a vast chemical space to propose new derivatives of this compound that are optimized for specific biological targets. The use of AI can also extend to predicting reaction outcomes and optimizing synthetic routes, making the production of these compounds more efficient and cost-effective. mdpi.comrsc.orgsemanticscholar.org The application of machine learning to predict the photophysical properties of benzothiadiazole derivatives has shown high accuracy, suggesting a similar approach could be used for benzothiazole compounds. nih.gov

Table 1: Applications of AI/ML in Compound Design
AI/ML TechniqueApplication in the context of this compoundPotential Outcome
QSAR/QSPR ModelingPredicting biological activity (e.g., anticancer, antimicrobial) based on molecular structure.Identification of structural modifications to enhance therapeutic efficacy.
Generative ModelsDesigning novel derivatives with optimized properties (e.g., target affinity, ADMET profile).Discovery of new drug candidates with improved pharmacological profiles.
Reaction Outcome PredictionForecasting the yield and feasibility of synthetic reactions.Optimization of synthetic pathways for increased efficiency.
Predictive Property ModelingForecasting photophysical or other physicochemical properties.Design of compounds for specific applications like fluorescent probes.

Advanced Spectroscopic Probes for Real-Time Interaction Monitoring

Benzothiazole derivatives are known for their fluorescent properties, making them excellent candidates for the development of advanced spectroscopic probes. researchgate.net These probes can be designed to monitor biological processes and molecular interactions in real-time, providing invaluable insights into the mechanism of action of compounds like this compound.

Future research will likely focus on developing "turn-on" fluorescent probes based on the 2-aminobenzothiazole scaffold. These probes are designed to be non-fluorescent in their unbound state but exhibit strong fluorescence upon binding to a specific target molecule, such as a protein or nucleic acid. This approach allows for the highly sensitive and selective detection of the target in complex biological environments. For example, benzothiazole-based probes have been successfully developed for the detection of hydrogen sulfide and other biologically relevant molecules. nih.gov

The design of such probes often involves the principles of Photoinduced Electron Transfer (PET), Excited-State Intramolecular Proton Transfer (ESIPT), and Aggregation-Induced Emission (AIE). researchgate.netnih.gov By strategically modifying the structure of this compound, researchers can fine-tune its photophysical properties to create probes that are sensitive to specific analytes or cellular conditions. These advanced spectroscopic tools will be instrumental in studying the compound's interactions with its biological targets at a molecular level and in real-time.

Table 2: Principles for Designing Benzothiazole-Based Fluorescent Probes
Design PrincipleMechanismApplication Example
Photoinduced Electron Transfer (PET)Quenching of fluorescence in the absence of the analyte, which is restored upon binding.Detection of metal ions or small molecules.
Excited-State Intramolecular Proton Transfer (ESIPT)Changes in fluorescence emission based on proton transfer in the excited state, sensitive to the local environment.Probing changes in pH or binding to macromolecules. mdpi.com
Aggregation-Induced Emission (AIE)Enhanced fluorescence emission in an aggregated state, often induced by binding to a target.Imaging of cellular structures or monitoring protein aggregation. nih.gov

Exploration of Novel Synthetic Methodologies

The synthesis of 2-aminobenzothiazole derivatives has traditionally relied on methods such as the condensation of 2-aminothiophenol (B119425) with various electrophiles. mdpi.com While effective, these methods can sometimes be limited by harsh reaction conditions or the availability of starting materials. Future research will undoubtedly focus on the development of more efficient, versatile, and environmentally friendly synthetic routes.

One promising area is the exploration of green chemistry principles in the synthesis of benzothiazole derivatives. This includes the use of greener solvents, catalysts, and energy sources. For instance, methods utilizing water as a solvent or employing microwave irradiation to accelerate reactions are gaining traction. mdpi.com The use of heterogeneous catalysts that can be easily recovered and reused also aligns with the principles of sustainable chemistry.

Furthermore, the development of multicomponent reactions (MCRs) involving 2-aminobenzothiazole as a key building block presents an exciting avenue for the rapid and efficient synthesis of diverse heterocyclic scaffolds. researchgate.net MCRs allow for the construction of complex molecules in a single step, reducing the number of synthetic operations and the generation of waste. The application of novel catalytic systems, including metal-based and organocatalysts, will continue to expand the scope of these reactions.

Table 3: Emerging Synthetic Methodologies for 2-Aminobenzothiazole Derivatives
MethodologyKey FeaturesPotential Advantages
Green SynthesisUse of environmentally benign solvents (e.g., water), catalysts, and energy sources (e.g., microwaves). mdpi.comReduced environmental impact, improved safety, and potentially lower costs.
Multicomponent Reactions (MCRs)Combination of three or more reactants in a single synthetic operation to form a complex product. researchgate.netHigh atom economy, operational simplicity, and rapid access to molecular diversity.
Novel Catalytic SystemsExploration of new metal-based catalysts (e.g., copper, palladium) and organocatalysts.Improved reaction efficiency, selectivity, and broader substrate scope.
Flow ChemistryPerforming reactions in a continuous flow system rather than in a batch reactor.Enhanced reaction control, improved safety for hazardous reactions, and easier scalability.

Deeper Elucidation of Mechanistic Pathways

A thorough understanding of the mechanistic pathways through which this compound exerts its biological effects is crucial for its further development and optimization. While the broader class of 2-aminobenzothiazoles has been studied for various activities, the specific molecular interactions and signaling pathways modulated by this particular compound remain to be fully elucidated.

Future research will likely employ a combination of experimental and computational approaches to unravel these mechanisms. Molecular docking studies can predict the binding modes of the compound with its putative biological targets, such as enzymes or receptors. nih.gov These computational predictions can then be validated through experimental techniques like X-ray crystallography or NMR spectroscopy to determine the precise three-dimensional structure of the compound-target complex.

Furthermore, advanced cell and molecular biology techniques will be essential to map the downstream effects of the compound's interaction with its target. This includes techniques like transcriptomics (RNA-seq) and proteomics to identify changes in gene and protein expression, respectively, upon treatment with the compound. Such studies can reveal the cellular pathways that are modulated and provide a comprehensive picture of the compound's mechanism of action. Computational studies using Density Functional Theory (DFT) can also provide insights into the electronic structure and reactivity of the molecule, which can be correlated with its biological activity. mdpi.com

Table 4: Approaches for Elucidating Mechanistic Pathways
ApproachTechniquesInformation Gained
Computational ModelingMolecular Docking, DFT Calculations, Molecular Dynamics Simulations. nih.govmdpi.comPrediction of binding modes, interaction energies, and electronic properties.
Structural BiologyX-ray Crystallography, NMR Spectroscopy.Determination of the 3D structure of the compound-target complex.
Cell and Molecular BiologyTranscriptomics (RNA-seq), Proteomics, Kinase Assays.Identification of modulated signaling pathways and downstream cellular effects.
Biophysical TechniquesSurface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC).Quantification of binding affinity and thermodynamics of interaction.

Q & A

Basic Research Questions

Q. What are the foundational synthetic methodologies for benzothiazol-2-yl derivatives, and how are they applied to 2-(1,3-Benzothiazol-2-yl)propan-2-amine?

  • Methodology : A common approach involves cyclocondensation reactions. For example, benzothiazol-2-amine derivatives are synthesized by reacting aniline derivatives with potassium thiocyanate (KSCN) and bromine (Br₂) in glacial acetic acid under controlled temperatures (<10°C) to prevent side reactions. This method, adapted for similar compounds, can be tailored by substituting propan-2-amine moieties at the benzothiazole core .
  • Optimization : Key parameters include stoichiometric ratios of reactants, solvent choice (e.g., glacial acetic acid for protonation), and temperature control during bromine addition to minimize decomposition .

Q. How are spectroscopic techniques utilized to confirm the structural integrity of benzothiazole derivatives?

  • Approach : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks, while Fourier-Transform Infrared (FT-IR) spectroscopy confirms functional groups like NH₂ or C=S. Mass spectrometry (MS) validates molecular weight. For example, NH₂ stretching vibrations in benzothiazol-2-amines typically appear at ~3400 cm⁻¹ in IR spectra .

Advanced Research Questions

Q. What crystallographic insights can be derived from the hydrogen bonding networks of benzothiazol-2-yl derivatives?

  • Case Study : In 2-(1,3-Benzothiazol-2-yl)guanidine, X-ray diffraction reveals two independent molecules in the asymmetric unit. One is nearly planar (r.m.s. deviation = 0.025 Å), while the other exhibits a 16.8° tilt in the guanidine group relative to the benzothiazole ring. N–H⋯N hydrogen bonds form dimeric pairs, which further assemble into 1D chains along the [010] direction. Such packing influences solubility and stability .
  • Implications : Hydrogen bonding patterns (e.g., graph-set analysis) guide the design of co-crystals or salts for improved physicochemical properties .

Q. How do computational tools like SHELX and ORTEP enhance structural refinement for benzothiazole-containing compounds?

  • Tools :

  • SHELXL : Refines crystal structures using high-resolution data, handling constraints (e.g., riding H-atoms) and anisotropic displacement parameters. For example, SHELXL achieved R₁ = 0.039 for 2-(1,3-Benzothiazol-2-yl)guanidine .
  • ORTEP-3 : Visualizes thermal ellipsoids and intermolecular interactions, critical for validating hydrogen bond geometries .
    • Best Practices : Combine experimental data (e.g., Bruker APEX-II diffractometer outputs) with software validation to resolve ambiguities in twinned or low-quality crystals .

Q. What strategies address discrepancies in reported synthetic yields or crystallographic parameters for benzothiazole derivatives?

  • Root Causes : Variability in reaction conditions (e.g., temperature fluctuations during bromination) or data collection (e.g., resolution limits in X-ray diffraction).
  • Resolution :

  • Replicate synthesis under inert atmospheres to control oxidation.
  • Cross-validate crystallographic data with complementary techniques (e.g., neutron diffraction for H-atom positions) .

Methodological Considerations

Q. How can researchers design experiments to study the reactivity of the propan-2-amine group in benzothiazole derivatives?

  • Experimental Design :

Functionalization : React the NH₂ group with electrophiles (e.g., acyl chlorides) to form amides, monitoring progress via thin-layer chromatography (TLC).

Stability Assays : Expose derivatives to hydrolytic (acidic/basic) or oxidative (H₂O₂) conditions, analyzing degradation products via HPLC-MS.

Computational Modeling : Use density functional theory (DFT) to predict reaction pathways and transition states for amine-group reactions .

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